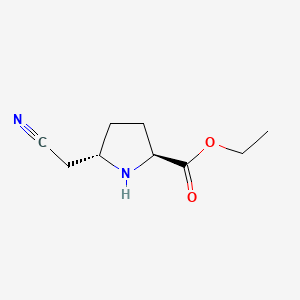![molecular formula C8H8O3 B574145 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) CAS No. 183800-06-8](/img/structure/B574145.png)
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[321]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing for the efficient construction of the compound with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and scalable reaction conditions would be essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It undergoes oxa-[3,3] Cope rearrangement, which is a key step in its synthesis.
Cyclization: The aldol cyclization is another significant reaction that the compound undergoes during its synthesis.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement: ZnBr2
Cyclization: Aldol reaction conditions
Major Products
The major products formed from these reactions include various analogs of 8-Oxabicyclo[3.2.1]octanes, which can be further functionalized for different applications .
Aplicaciones Científicas De Investigación
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the oxa-[3,3] Cope rearrangement and aldol cyclization, which are crucial for its synthesis and functionalization . These reactions enable the compound to form stable intermediates and final products with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the diene and carboxylic acid functionalities.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound that shares the bicyclic core but differs in its ring size and functional groups.
Uniqueness
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is unique due to its specific combination of a bicyclic structure with a diene and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Número CAS |
183800-06-8 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.149 |
Nombre IUPAC |
(5S)-8-oxabicyclo[3.2.1]octa-3,6-diene-4-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h2-5,7H,1H2,(H,9,10)/t5?,7-/m0/s1 |
Clave InChI |
SRWCDOVXJFEUNO-MSZQBOFLSA-N |
SMILES |
C1C=C(C2C=CC1O2)C(=O)O |
Sinónimos |
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)





![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
